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Ethyl 4,4-diphenylbut-2-enoate

Catalog No.
S15843087
CAS No.
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,4-diphenylbut-2-enoate

Product Name

Ethyl 4,4-diphenylbut-2-enoate

IUPAC Name

ethyl (E)-4,4-diphenylbut-2-enoate

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+

InChI Key

LSHIQMXWFZABRL-BUHFOSPRSA-N

Canonical SMILES

CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2

Ethyl 4,4-diphenylbut-2-enoate is an organic compound characterized by its unique structure, which consists of a butenoate backbone with two phenyl groups attached to the fourth carbon. Its chemical formula is C16H16O2C_{16}H_{16}O_2, and it features a double bond between the second and third carbons, contributing to its reactivity and utility in various chemical applications. This compound is notable for its potential in organic synthesis and medicinal chemistry due to the presence of both alkenyl and ester functionalities.

Typical of compounds with alkenes and esters. Key reactions include:

  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, where the double bond acts as an electrophilic site.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding alcohol and acid.
  • Cross-Coupling Reactions: Ethyl 4,4-diphenylbut-2-enoate can be involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic structures .

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Related compounds have demonstrated anti-inflammatory properties in vitro.

These activities suggest that ethyl 4,4-diphenylbut-2-enoate may also possess biological significance, warranting further investigation into its pharmacological potential.

Several synthetic routes have been explored for the preparation of ethyl 4,4-diphenylbut-2-enoate:

  • Aldol Condensation: This method involves the condensation of acetophenone derivatives with ethyl acetoacetate under basic conditions to form β-hydroxy esters, which can then be dehydrated to yield the target compound.
  • Cross-Coupling Reactions: Utilizing palladium catalysts, ethyl 4,4-diphenylbut-2-enoate can be synthesized from aryl halides and alkenes through cross-coupling strategies .
  • Direct Esterification: The reaction between phenolic compounds and ethyl acrylate can also yield this compound via direct esterification under acidic conditions.

Ethyl 4,4-diphenylbut-2-enoate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential precursors in drug development due to its structural features that may enhance bioactivity.
  • Materials Science: Utilized in the production of polymeric materials due to its reactivity.

Ethyl 4,4-diphenylbut-2-enoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Ethyl 3,3-diphenylacrylateSimilar diphenyl structure but different positionUsed primarily in polymer synthesis
Ethyl 4-hydroxybenzoateContains a hydroxyl group at para positionExhibits different solubility and reactivity
Ethyl cinnamateContains a phenyl group directly attached to double bondKnown for its fragrance properties

Ethyl 4,4-diphenylbut-2-enoate is unique due to its specific substitution pattern that enhances its reactivity compared to other similar compounds. Its dual phenyl groups contribute to increased stability and potentially unique electronic properties that are not present in simpler analogs.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

266.130679813 g/mol

Monoisotopic Mass

266.130679813 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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